![molecular formula C11H18N2O B13260555 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B13260555.png)
2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C11H18N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the addition of 3-methylpyridine to ethyl pivalate, followed by oximization and esterification reactions . The reaction conditions are moderate, and the yield is generally high.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A pyridine derivative with similar structural features.
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Another pyridine-based compound with different functional groups.
Uniqueness
2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(1-pyridin-3-ylethylamino)butan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-3-11(8-14)13-9(2)10-5-4-6-12-7-10/h4-7,9,11,13-14H,3,8H2,1-2H3 |
InChI Key |
ZWCRHJZPEWBBIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Pentylamino)methyl]benzonitrile](/img/structure/B13260481.png)
![[2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B13260496.png)
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile](/img/structure/B13260501.png)
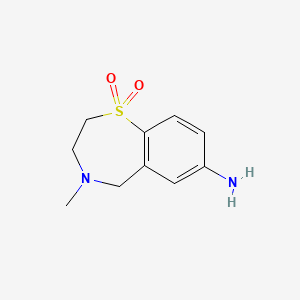
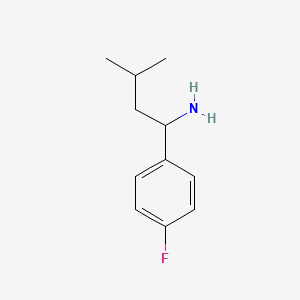
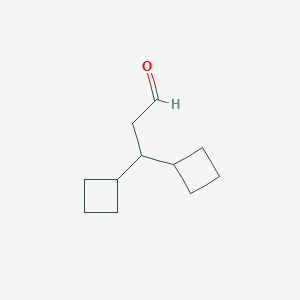

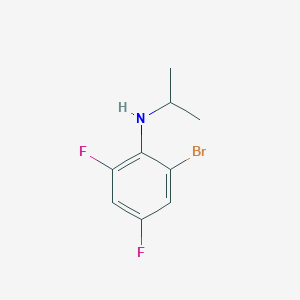
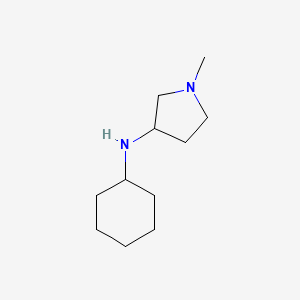


![Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B13260535.png)


